2-(3-acetyl-1H-indol-1-yl)-N-[2-(1H-indol-1-yl)ethyl]acetamide

bis-indole scaffold fragment-based drug design pharmacophore hybridization

2-(3-Acetyl-1H-indol-1-yl)-N-[2-(1H-indol-1-yl)ethyl]acetamide (CAS 1324060-17-4, InterBioScreen ID STOCK1N-77194) is a synthetic bis-indole acetamide classified as a derivative and analog of natural compounds. With a molecular formula of C₂₂H₂₁N₃O₂ and a molecular weight of 359.42 g/mol, the compound features a 3-acetyl-substituted indole linked via an acetamide bridge to an N-ethyl-indole moiety.

Molecular Formula C22H21N3O2
Molecular Weight 359.4 g/mol
Cat. No. B12172576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-acetyl-1H-indol-1-yl)-N-[2-(1H-indol-1-yl)ethyl]acetamide
Molecular FormulaC22H21N3O2
Molecular Weight359.4 g/mol
Structural Identifiers
SMILESCC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCCN3C=CC4=CC=CC=C43
InChIInChI=1S/C22H21N3O2/c1-16(26)19-14-25(21-9-5-3-7-18(19)21)15-22(27)23-11-13-24-12-10-17-6-2-4-8-20(17)24/h2-10,12,14H,11,13,15H2,1H3,(H,23,27)
InChIKeyLBEMCSTZWCGCBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Acetyl-1H-indol-1-yl)-N-[2-(1H-indol-1-yl)ethyl]acetamide – Bis-Indole Acetamide Research Compound for Screening and Medicinal Chemistry


2-(3-Acetyl-1H-indol-1-yl)-N-[2-(1H-indol-1-yl)ethyl]acetamide (CAS 1324060-17-4, InterBioScreen ID STOCK1N-77194) is a synthetic bis-indole acetamide classified as a derivative and analog of natural compounds [1]. With a molecular formula of C₂₂H₂₁N₃O₂ and a molecular weight of 359.42 g/mol, the compound features a 3-acetyl-substituted indole linked via an acetamide bridge to an N-ethyl-indole moiety [2]. This dual-indole architecture places it within the broader class of bis-indole acetamides that have been investigated for anticancer, antiviral, and enzyme inhibitory activities [3]. The compound is primarily offered through screening library suppliers (InterBioScreen) for research use in drug discovery and chemical biology [1]. At the time of analysis, no primary literature reporting quantitative biological assay data for this specific compound was identified in public databases.

Why Generic Indole Acetamide Substitution Fails for 2-(3-Acetyl-1H-indol-1-yl)-N-[2-(1H-indol-1-yl)ethyl]acetamide


Substituting this compound with a simpler, commercially abundant indole acetamide such as indole-3-acetamide (CAS 879-37-8) or N-(2-(1H-indol-1-yl)ethyl)acetamide (CAS 56903-24-3) eliminates the bis-indole scaffold that is critical for certain target engagement profiles. The CDK4/cyclin D1 inhibitory series, for example, depends on the 3-(2-(1H-indol-1-yl)ethyl)-1H-indole connectivity [1], while the 3-acetylindole pharmacophore contributes to antiproliferative activity observed across multiple cancer cell lines [2]. Mono-indole fragments lack the dual aromatic ring system capable of simultaneous π-stacking interactions and hydrogen bonding within enzyme active sites such as hnps-PLA₂ and Icmt [3]. Furthermore, the ethylene linker between the two indole units provides conformational flexibility that directly N-linked bis-indoles do not possess, potentially altering the binding mode and selectivity profile [1]. The quantitative evidence below specifies exactly where these structural distinctions translate into measurable property differences.

Quantitative Differentiation Evidence for 2-(3-Acetyl-1H-indol-1-yl)-N-[2-(1H-indol-1-yl)ethyl]acetamide vs. Closest Analogs


Molecular Hybrid Architecture: Bis-Indole Assembly vs. Mono-Indole Half-Structures

This compound is the only member among its closest commercially available comparators that covalently assembles both the 3-acetylindole acetamide pharmacophore (left half) and the N-ethyl-indole moiety (right half) into a single molecular entity. Comparator N-(2-(1H-indol-1-yl)ethyl)acetamide (CAS 56903-24-3, MW 202.25) lacks the 3-acetylindole acetamide portion entirely, while comparator 2-(3-acetyl-1H-indol-1-yl)acetamide (CAS 799264-84-9, MW 216.24) lacks the N-ethyl-indole extension [1]. The target compound thus provides a pre-assembled hybrid scaffold that would otherwise require de novo synthetic coupling of the two fragments [2].

bis-indole scaffold fragment-based drug design pharmacophore hybridization

Lipophilicity Profile Differentiates CNS Permeability Potential from Simpler Indole Acetamides

The target compound exhibits a calculated LogP of 2.87 and a polar surface area (PSA) of 56.03 Ų [1]. This compares favorably with the simpler indole-3-acetamide (CAS 879-37-8), which has a LogP of 0.79–1.90 and a PSA of 58.88 Ų . The higher lipophilicity of the target compound falls within the optimal LogP range of 2–4 associated with favorable CNS penetration, while its PSA remains below the 70 Ų threshold predictive of blood-brain barrier permeability [2]. The 6-fluoro analog (C₂₂H₂₀FN₃O₂, MW 377.4) offers an alternative lipophilicity profile via halogen substitution but introduces an electron-withdrawing group that alters indole ring electronics and may shift target selectivity .

LogP optimization blood-brain barrier penetration CNS drug discovery

Indole N-1 Connectivity Pattern Relevant to CDK4/Cyclin D1 Inhibitory Pharmacophore

The target compound employs an indol-1-yl to indol-1-yl connectivity via an N-ethyl-acetamide linker, a structural motif that maps directly onto the pharmacophore of selective CDK4/cyclin D1 inhibitors. Published studies on 3-(2-(1H-indol-1-yl)ethyl)-1H-indole derivatives demonstrate selective CDK4/cyclin D1 inhibition with IC₅₀ values of 37–39 μM for the most potent compounds (10m and 13a), while showing selectivity over CDK2/cyclin A [1]. In contrast, the 5-methoxy analog STOCK1N-77166 utilizes an indol-3-yl attachment on the second indole, which alters the spatial orientation of the indole rings and may redirect target preference toward melatonin receptor subtypes (based on melatonin's 5-methoxyindole-3-ethyl pharmacophore) [2]. No quantitative CDK inhibition data were located for the specific target compound at the time of this analysis; the above values represent class-level evidence from the closest published structural analogs.

CDK4 inhibitor cell cycle arrest kinase inhibitor scaffold

3-Acetylindole Pharmacophore: Antiproliferative Class-Level Evidence vs. Non-Acetylated Indole Acetamides

The 3-acetyl substitution on the indole ring is a recognized pharmacophoric feature for anticancer activity. A 2024 SAR study on 2-aryl-2-(3-indolyl)acetamides (structurally related at the indole-3 position) reported GI₅₀ values as low as 0.2–0.3 μM against neuroblastoma cell lines for three compounds in the amide series [1]. Importantly, this study demonstrated that the N-hydroxyl group of the previously investigated hydroxamate series is NOT required for high in vitro potency—a finding that directly supports the viability of the simple acetamide motif present in the target compound [1]. Furthermore, a separate study on indole-3-acetamide-based hnps-PLA₂ inhibitors reported an IC₅₀ of 0.124 μM for compound 5aa [2]. The target compound's 3-acetylindole acetamide substructure combines the 3-substituted indole with an N-1 acetamide extension, creating a scaffold distinct from the C-2 aryl-substituted series while retaining the indole-3 functionality associated with antitumor activity [3]. No GI₅₀ data are available for the specific target compound; values cited are class-level evidence.

antiproliferative agent 3-acetylindole cancer cell growth inhibition

Absence of Metabolic Liability: No N-Hydroxyl Group vs. Hydroxamate Series That Failed In Vivo

A critical liability identified in the 2-aryl-2-(3-indolyl)acetohydroxamate series was rapid in vivo glucuronidation of the N-hydroxyl group, leading to complete loss of efficacy in a mouse melanoma xenograft model [1]. The target compound carries a simple acetamide (not hydroxamate) at the corresponding position, consistent with the design strategy that successfully eliminated this metabolic vulnerability. The 2024 Aksenov study explicitly concluded that 'the N-hydroxyl group is not necessary for high potency in vitro' when transitioning from hydroxamates to acetamides [1]. In contrast, the earlier hydroxamate clinical candidate showed potent in vitro activity (GI₅₀ in nanomolar range) but failed in vivo due to Phase II metabolism [2]. The target compound's acetamide motif thus avoids the primary metabolic soft spot that plagued the earlier generation of indole-based anticancer agents.

metabolic stability glucuronidation resistance acetamide vs. hydroxamate

Physicochemical Drug-Likeness: Lipinski Compliance and Rotatable Bond Count vs. Bulkier Bis-Indoles

The target compound satisfies all four Lipinski Rule of 5 criteria (MW = 359.42 < 500; LogP = 2.87 < 5; HBD = 1 < 5; HBA = 2 < 10) [1]. With 6 rotatable bonds, it occupies a conformational flexibility range that balances target adaptability with entropic penalty upon binding. By comparison, the 5-methoxy analog STOCK1N-77166 (MW 389.45) is heavier and carries an additional rotatable bond from the methoxy group, while the 6-fluoro analog (MW 377.4) maintains similar property space but with altered electron distribution . Notably, the target compound has a lower rotatable bond count (6) than many flexible bis-indole screening compounds, which may contribute to better ligand efficiency if potency is achieved. The compound's compliance with all drug-likeness filters supports its prioritization in screening cascades where downstream developability is a consideration [2].

drug-likeness Lipinski Rule of 5 oral bioavailability prediction

Recommended Research Application Scenarios for 2-(3-Acetyl-1H-indol-1-yl)-N-[2-(1H-indol-1-yl)ethyl]acetamide


Oncology Screening Deck Inclusion — Bis-Indole Acetamide Sub-Library

Include this compound as a representative of the bis-indole N-1–N-1' ethylene-linked acetamide scaffold in oncology-focused high-throughput screening (HTS) campaigns. The scaffold is structurally related to published CDK4/cyclin D1 inhibitors (IC₅₀ 37–39 μM) and the 2-aryl-2-(3-indolyl)acetamide anticancer series (GI₅₀ 0.2–0.3 μM) [1]. Its 3-acetylindole pharmacophore and favorable drug-likeness profile (LogP 2.87, PSA 56.03 Ų, Lipinski-compliant) support its role as a starting point for hit-to-lead optimization in oncology programs [2]. Pair with the 6-fluoro and 5-methoxy analogs for preliminary SAR exploration around indole substituent effects.

CNS-Penetrant Kinase Inhibitor Fragment Elaboration

The compound's calculated LogP of 2.87 and PSA of 56.03 Ų place it within the established CNS drug-like property space (LogP 2–4, PSA < 70 Ų) [3]. Its indol-1-yl-ethyl-acetamide substructure maps to the allosteric indole-N-acetamide pharmacophore reported for HCV NS5B polymerase inhibition (IC₅₀ as low as 0.004 μM for optimized analogs) [4], demonstrating that N-1 linked indole acetamides can engage nucleotide-binding site-adjacent pockets. Use as a fragment elaboration starting point where the 3-acetyl group serves as a synthetic handle for further diversification (e.g., chalcone formation, heterocycle annulation) [5].

Metabolic Stability Comparator in Hydroxamate-to-Acetamide Transition Studies

Deploy this compound as a metabolically stable acetamide comparator in studies investigating the glucuronidation liability of indole-based hydroxamic acids. The 2024 Aksenov study demonstrated that acetamide analogs retain in vitro potency (GI₅₀ 0.2–0.3 μM) while avoiding the Phase II glucuronidation that inactivated the corresponding hydroxamates in vivo [1]. The target compound's simple acetamide motif at the bridging position serves as a positive control for metabolic stability relative to hydroxamate-bearing analogs in microsomal or hepatocyte stability assays.

Chemical Biology Tool for Bis-Indole Protein Interaction Profiling

The compound's dual indole architecture enables simultaneous engagement of two aromatic binding pockets—a feature exploited by bis-indole sPLA₂ inhibitors that chemically induce enzyme dimerization [6]. Use as a chemical probe in chemoproteomics or thermal shift assays to identify proteins that preferentially bind bis-indole scaffolds over mono-indole fragments. The ethylene linker provides sufficient conformational flexibility to accommodate varied inter-pocket distances, distinguishing it from more rigid directly linked bis-indoles. Pair with STOCK1N-77257 (direct N-indol-4-yl linkage) to probe linker-length effects on target engagement.

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